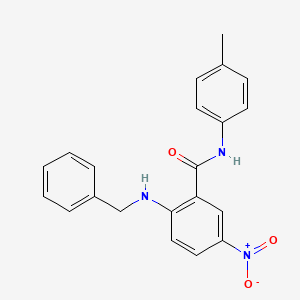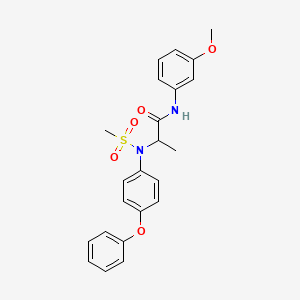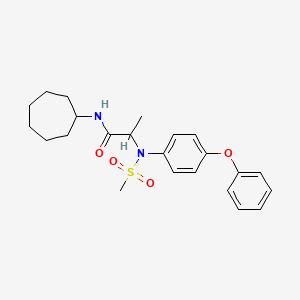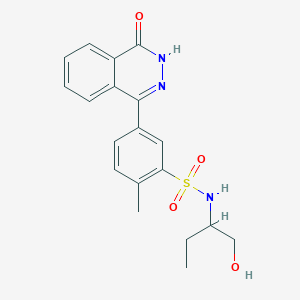
2-(benzylamino)-N-(4-methylphenyl)-5-nitrobenzamide
Overview
Description
2-(Benzylamino)-N-(4-methylphenyl)-5-nitrobenzamide is an organic compound with a complex structure, featuring a benzylamino group, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(4-methylphenyl)-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide by reacting with an amine, such as benzylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Substitution: The final step involves the substitution of the amino group onto the benzamide, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-N-(4-methylphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives under specific conditions.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylamino)-N-(4-methylphenyl)-5-nitrobenzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those enzymes involved in the metabolism of aromatic compounds.
Medicine
Potential medicinal applications include its use as a lead compound for developing new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(benzylamino)-N-(4-methylphenyl)-5-nitrobenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-N-phenylbenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(4-Methylphenyl)-5-nitrobenzamide: Lacks the benzylamino group, affecting its potential interactions and applications.
2-(Amino)-N-(4-methylphenyl)-5-nitrobenzamide: Similar structure but without the benzyl group, which can influence its solubility and reactivity.
Uniqueness
2-(Benzylamino)-N-(4-methylphenyl)-5-nitrobenzamide is unique due to the presence of both the benzylamino and nitro groups, which confer distinct chemical properties and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-(benzylamino)-N-(4-methylphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15-7-9-17(10-8-15)23-21(25)19-13-18(24(26)27)11-12-20(19)22-14-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWUOOGKJGJFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4015690.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-furyl)methyl]-2-methylpropanamide](/img/structure/B4015697.png)
![ETHYL 2-AMINO-9-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE](/img/structure/B4015709.png)
![1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE](/img/structure/B4015725.png)
![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4015741.png)
![N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4015747.png)
![1-[3-(2-furyl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B4015758.png)
![3,3-dimethyl-2-methylidene-N-(4-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4015769.png)


![N-butan-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4015788.png)


![7-(3-chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4015812.png)
